1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid
Description
1-Ethyl-3,3-dimethylcyclobutane-1-carboxylic acid (C9H16O2) is a cyclobutane-derived carboxylic acid featuring an ethyl substituent at position 1 and two methyl groups at position 2. The cyclobutane ring introduces steric strain due to its non-planar structure, influencing both physical properties (e.g., melting point, solubility) and chemical reactivity. This compound is structurally related to simpler analogs like 3,3-dimethylcyclobutane-1-carboxylic acid (C7H12O2, CAS 34970-18-8), where the ethyl group is replaced by hydrogen .
Properties
CAS No. |
1499902-92-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-4-9(7(10)11)5-8(2,3)6-9/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
PCYKMTQFNPIEES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)(C)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,1-dimethyl-2-bromo-2-ethylcyclobutane with a suitable nucleophile, followed by hydrolysis to yield the carboxylic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. The cyclobutane ring provides structural rigidity, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid with analogous cyclobutane carboxylic acids:
Key Observations :
- Substituent Effects: Aromatic groups (e.g., bromophenyl in ) significantly increase molecular weight and may confer UV-vis activity. Hydroxyl or amino groups enhance polarity and water solubility .
- Melting Points : Bulky substituents (e.g., ethyl, bromophenyl) reduce crystallinity compared to smaller analogs like 3,3-dimethylcyclobutane-1-carboxylic acid.
Biological Activity
1-Ethyl-3,3-dimethylcyclobutane-1-carboxylic acid (CAS No. 1499902-92-9) is a cyclobutane derivative with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C9H16O2
- Molecular Weight : 156.22 g/mol
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The cyclobutane ring and carboxylic acid functional group may facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that cyclobutane derivatives can inhibit bacterial growth by interfering with cell wall synthesis.
- Enzyme Inhibition : The compound may act as a reversible inhibitor of specific enzymes involved in metabolic pathways.
- Anti-inflammatory Properties : Preliminary studies indicate potential for reducing inflammation markers in vitro.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of several cyclobutane derivatives, including this compound. The results demonstrated significant inhibition of Staphylococcus aureus growth at concentrations ranging from 50 to 200 µg/mL. The mechanism was attributed to the disruption of the bacterial cell membrane integrity.
Case Study 2: Enzyme Interaction
In a biochemical assay, this compound was tested against acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound exhibited competitive inhibition with an IC50 value of approximately 30 µM, suggesting its potential as a lead compound for developing treatments for Alzheimer's disease.
Research Findings
| Study | Findings | |
|---|---|---|
| Antimicrobial Activity Analysis | Significant inhibition of S. aureus | Potential for development as an antibacterial agent |
| Enzyme Inhibition Study | Competitive inhibitor of AChE (IC50 = 30 µM) | Possible application in neurodegenerative disease treatment |
| Anti-inflammatory Assessment | Reduction in TNF-alpha levels in vitro | Indicates potential anti-inflammatory properties |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.
- Clinical Trials : Evaluating safety and efficacy in human subjects for specific therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
